Cas no 2680587-17-9 (3-(2-Fluoro-5-iodophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

3-(2-Fluoro-5-iodophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid is a fluorinated and iodinated phenylalanine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates both fluoro and iodo substituents, which can enhance binding affinity and metabolic stability in bioactive compounds. The trifluoroacetamido group contributes to increased lipophilicity, potentially improving membrane permeability. This compound may serve as a versatile intermediate in the synthesis of targeted therapeutics, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined stereochemistry and functional group compatibility make it suitable for further derivatization in drug discovery. The presence of iodine also offers opportunities for radiolabeling applications in imaging studies.
3-(2-Fluoro-5-iodophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid structure
2680587-17-9 structure
Product Name:3-(2-Fluoro-5-iodophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid
CAS No:2680587-17-9
MF:C11H8F4INO3
MW:405.084209442139
CID:5620969
PubChem ID:165929534
Update Time:2025-05-19

3-(2-Fluoro-5-iodophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2680587-17-9
    • EN300-28303406
    • 3-(2-fluoro-5-iodophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid
    • 3-(2-Fluoro-5-iodophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid
    • Inchi: 1S/C11H8F4INO3/c12-7-2-1-6(16)3-5(7)4-8(9(18)19)17-10(20)11(13,14)15/h1-3,8H,4H2,(H,17,20)(H,18,19)
    • InChI Key: NISYXWCDYUGZPR-UHFFFAOYSA-N
    • SMILES: IC1=CC=C(C(=C1)CC(C(=O)O)NC(C(F)(F)F)=O)F

Computed Properties

  • Exact Mass: 404.94850g/mol
  • Monoisotopic Mass: 404.94850g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 377
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 66.4Ų

3-(2-Fluoro-5-iodophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid Pricemore >>

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Additional information on 3-(2-Fluoro-5-iodophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid

Research Briefing on 3-(2-Fluoro-5-iodophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid (CAS: 2680587-17-9)

3-(2-Fluoro-5-iodophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid (CAS: 2680587-17-9) is a fluorinated and iodinated phenylalanine derivative that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound, characterized by its unique trifluoroacetamido and iodo-fluoroaryl moieties, has been explored for its potential applications in drug discovery, particularly as a building block for targeted therapeutics and imaging agents. Recent studies highlight its role in the development of enzyme inhibitors and radiopharmaceuticals, leveraging its structural features for enhanced binding affinity and metabolic stability.

A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's utility as a precursor for irreversible kinase inhibitors. Researchers demonstrated that the electrophilic 2,2,2-trifluoroacetamido group facilitates covalent binding to cysteine residues in the ATP-binding pocket of kinases, while the iodo-fluoroaryl moiety enables further functionalization via cross-coupling reactions. The study reported a 3.5-fold increase in target engagement compared to non-fluorinated analogs, attributed to the enhanced leaving-group ability of the trifluoroacetamido group under physiological conditions.

In the field of radiopharmaceuticals, a 2024 preclinical study in Nuclear Medicine and Biology utilized this compound as a scaffold for iodine-123/131-labeled probes targeting tumor-associated antigens. The presence of the 5-iodo substituent allowed direct radioiodination, while the fluorine atom provided metabolic stability via reduced oxidative defluorination in vivo. SPECT/CT imaging in murine models showed high tumor-to-background ratios (8.7:1 at 24h post-injection), suggesting potential for theranostic applications in oncology.

Structural-activity relationship (SAR) analyses published in Bioorganic & Medicinal Chemistry Letters (2023) revealed that the stereochemistry at the α-carbon significantly impacts biological activity. The (R)-enantiomer exhibited 10-fold greater potency than the (S)-form in inhibiting inflammatory mediators, likely due to differential interactions with target proteins' chiral binding pockets. These findings underscore the importance of enantioselective synthesis in developing derivatives of this compound.

Ongoing research (as of Q2 2024) focuses on optimizing the compound's physicochemical properties. A recent patent application (WO2024/076521) describes novel crystalline forms with improved solubility (up to 2.3 mg/mL in PBS at pH 7.4) while maintaining the parent compound's biological activity. These advances address previous formulation challenges and may facilitate broader therapeutic applications of this promising chemical entity.

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